molecular formula C9H11NO2 B089708 Phenylurethane CAS No. 101-99-5

Phenylurethane

Cat. No. B089708
CAS RN: 101-99-5
M. Wt: 165.19 g/mol
InChI Key: LBKPGNUOUPTQKA-UHFFFAOYSA-N
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Description

Phenylurethane is a class of polyurethane materials synthesized through the polyaddition reaction of phenyl isocyanates with alcohols. The versatility in the chemical structure of phenylurethanes allows for a wide range of applications, including materials with specific thermal, mechanical, and chemical properties.

Synthesis Analysis

The synthesis of phenylurethane involves the reaction of diisocyanates with polyols, forming urethane linkages. Notable diisocyanates used include 4,4′-methylenebis(phenyl isocyanate) (MDI) and toluene diisocyanate (TDI), while polyols can vary widely, affecting the properties of the resulting polymer. Innovative synthesis methods aim to improve the environmental friendliness and efficiency of phenylurethane production, such as the phosgene-free synthesis of aryl isocyanates from N-phenylurea, showcasing advancements towards safer polyurethane production processes (Juárez, Corma, & García, 2009).

Molecular Structure Analysis

The molecular structure of phenylurethanes can be tailored by altering the diisocyanate and polyol components. Studies reveal that these polymers can exhibit semicrystalline to amorphous structures, influenced by the specific diisocyanates and polyols used. The incorporation of phenyl polysiloxane, for instance, has been shown to modify the molecular architecture, impacting the polymer's properties significantly (Xu, Xie, Yu, Xiong, & Tang, 2015).

Chemical Reactions and Properties

Phenylurethanes undergo various chemical reactions, such as crosslinking, which can enhance their mechanical and thermal stability. The presence of urethane linkages allows for interactions such as hydrogen bonding, significantly affecting the polymer's physical properties. For example, the synthesis and crosslinking of polyurethanes with triisocyanates demonstrate the impact of chemical structure on the polymer's properties, including hardness and thermal stability (Chen, Chen, Yu, & Tsai, 2002).

Physical Properties Analysis

The physical properties of phenylurethanes, such as thermal and mechanical behavior, are directly influenced by their molecular architecture. Research shows that polyurethanes exhibit a range of glass transition temperatures, melting points, and mechanical strengths based on their hard and soft segment compositions. The introduction of specific functional groups or crosslinking agents can alter these properties, tailoring the material for specific applications.

Chemical Properties Analysis

Phenylurethanes possess varied chemical properties based on their structure, including resistance to solvents, oils, and other chemicals. The chemical stability and degradation patterns of these polymers depend on their molecular structure, with studies indicating that specific formulations of phenylurethanes exhibit enhanced stability and degradation resistance under certain conditions (Grassie & Mendoza, 1985).

Scientific Research Applications

  • Pharmaceutical Applications : Phenylurethane derivatives, such as 1-Phenylethanol, are used in pharmaceuticals as anti-inflammatory and analgesic drugs. They are also utilized in food products like chewing gums and yogurts as additives (More & Yadav, 2018). Moreover, certain phenylurethans have been synthesized and tested for anticonvulsant properties (Kornet, 1980).

  • Material Science and Engineering : Phenylurethane is significant in the development of smart protective coatings with self-healing and corrosion reporting properties (Liu et al., 2021). It also plays a role in the morphology and thermal properties of polyurethane elastomers, affecting their application in various fields (Lei et al., 2017).

  • Environmental Impact and Remediation : Phenylurethane compounds, especially phenylurea herbicides, are widely used in agriculture but raise environmental concerns due to their persistence in soil and water. Understanding their fate, particularly their biodegradation, is crucial for environmental management (Hussain et al., 2015).

  • Advanced Applications in Biomedical Fields : Recent advancements include the use of pH-responsive polyurethane, derived from phenylurethane chemistry, in biomedical and drug delivery applications. These materials demonstrate significant potential for controlled drug release systems (Tan et al., 2022).

Safety And Hazards

Phenylurethane is suspected of causing cancer . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended when handling Phenylurethane .

Future Directions

While specific future directions for Phenylurethane are not available, the field of catalytic chemistry, which includes reactions involving compounds like Phenylurethane, is moving towards sustainable economic development . This involves the discovery of high-performance catalysts, transition of energy and chemicals generation from non-renewable to renewable sources, and cleaner chemical processes .

properties

IUPAC Name

ethyl N-phenylcarbamate
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InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
Source PubChem
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InChI Key

LBKPGNUOUPTQKA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)NC1=CC=CC=C1
Source PubChem
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Molecular Formula

C9H11NO2
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DSSTOX Substance ID

DTXSID0059243
Record name Carbamic acid, phenyl-, ethyl ester
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Molecular Weight

165.19 g/mol
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Physical Description

White solid; [Merck Index]
Record name Ethyl N-phenylcarbamate
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Boiling Point

238 °C
Record name ETHYL N-PHENYLCARBAMATE
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Solubility

Slightly soluble in water; freely sol in alcohol, ether, Insoluble in cold water; soluble in alcohol, ether, and boiling water., Soluble in benzene, In water, 845 mg/L at 25 °C /Estimated/
Record name ETHYL N-PHENYLCARBAMATE
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Density

1.1064 at 20 °C/4 °C
Record name ETHYL N-PHENYLCARBAMATE
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Vapor Pressure

0.02 [mmHg], 0.027 mm Hg at 25 °C /Estimated/
Record name Ethyl N-phenylcarbamate
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Mechanism of Action

The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/, This paper explores the properties and likely functions of an epidermal Ca(2+)-selective cation channel complex activated by tension. As many as eight or nine linked or linkable equivalent conductance units or co-channels can open together. Open time for co-channel quadruplets and quintuplets tends to be relatively long with millimolar Mg2+ (but not millimolar Ca2+) at the cytosolic face of excised plasma membrane. Sensitivity to tension is regulated by transmembrane voltage and temperature.... Certain lanthanides and a cytoskeleton-disturbing herbicide that inhibit gravitropic reception act on the channel system at low concentrations. Specifically, ethyl-N-phenylcarbamate promotes tension-dependent activity at micromolar levels., Effects of ethyl N-phenylcarbamate (EPC) on the mating reaction of Saccharomyces cerevisiae were studied. EPC inhibited zygote formation at a concentration which promoted induction of sexual agglutinability. EPC enhanced agglutinability induction by alpha pheromone, but inhibited alpha-pheromone-induced formation of large pearshaped cells in a mating type. The enhancement of agglutinability induction was accompanied with increased production of a agglutination substance and inhibition of alpha pheromone inactivation. EPC arrested the cell cycle of a cells., The activities of 4 glycolytic enzymes were measured in the lung homogenate of CFLP mice treated with a variety of carcinogens and noncarcinogens for mouse lung. The carcinogens enhanced the activity of hexokinase (HK), phosphofructokinase (PFK), pyruvate kinase (PK) and lactate dehydrogenase (LDH) 28 days after a single i.p. administration. These carcinogens also altered the ratio of LDH H and M subunits. Under the same conditions the noncarcinogenic phenylurethane, ... did not influence either the activities of the enzymes tested or the isozyme pattern of LDH.
Record name ETHYL N-PHENYLCARBAMATE
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Product Name

Ethyl N-phenylcarbamate

Color/Form

White acicular crystals, White needles from water; plates from dilute alcohol

CAS RN

101-99-5
Record name Ethyl N-phenylcarbamate
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Record name Ethyl N-phenylcarbamate
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Record name N-Phenylurethane
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Record name Carbamic acid, N-phenyl-, ethyl ester
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Record name Ethyl phenylcarbamate
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Record name ETHYL N-PHENYLCARBAMATE
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Melting Point

52-53 °C
Record name ETHYL N-PHENYLCARBAMATE
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Synthesis routes and methods I

Procedure details

To a stirred solution of 6-(4'-styrylphenyl)cyclohex-3-enylamine (0.44 g, 1.66 mmol) in methylene chloride (21 mL) and pyridine (10 mL) at 0° C. is added phenyl chloroformate (0.25 g, 1.6 mmol). The reaction is warmed to room temperature and partitioned between methylene chloride and water. The organic extracts are washed with brine, dried (MgSO4) and evaporated. The residue is triturated with diethyl ether and purified by flash chromatography (2% diethyl ether/toluene) to give the intermediate phenyl urethane (0.45 g, 70%); Rf=0.26. MS (FAB+ion) m/z 396 (M+H).
Name
6-(4'-styrylphenyl)cyclohex-3-enylamine
Quantity
0.44 g
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0.25 g
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21 mL
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10 mL
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Yield
70%

Synthesis routes and methods II

Procedure details

The procedure was the same as for Example 1 with the exception that ethanol was substituted for methanol on an equal volume basis. Complete conversion of the nitrobenzene occurred in 4.5 hours at 160° C. and yielded 0.007 mole ethyl N-phenylcarbamate, 0.066 mole aniline, 0.004 mole ethylidene aniline, and 0.002 mole N-ethyl aniline. The balance (0.021 mole) was converted to higher molecular weight products derived from aniline.
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Synthesis routes and methods III

Procedure details

The procedure was the same as for Example 2 with the exception that ethanol was substituted for methanol on an equal volume basis. Complete conversion of the nitrobenzene occurred in 4.5 hours at 160° C. and yielded 0.014 mole ethyl N-phenylcarbamate, and 0.058 mole additional aniline (0.108 mole total aniline). The balance (0.023 mole) appeared as by-products derived from aniline. It is thus clear that the selectivity of the ruthenium catalyzed conversion of nitrobenzene and methanol to methyl N-phenylcarbamate is higher than the selectivity of the corresponding conversion of nitrobenzene and ethanol to ethyl N-phenylcarbamate even when aniline is added in order to improve the selectivity.
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Synthesis routes and methods IV

Procedure details

Following the procedure of Example 1, 745 g of aniline, 849 g of N,N'-diphenyl urea, 480 g of urea, 356 g of ethyl carbamate and 1350 g of ethanol (approximately 96%) were reacted for 5.5 hours at 200° C. in the pressure apparatus described in Example 1. After cooling and venting of the apparatus, the reaction mixture was removed, filtered and subjected to fractional distillation. After the excess alcohol had been separated (at normal pressure), the remaining fraction was subjected to distillation at 0.2 mbar. 1934 g (73.2% of the theoretical yield) of N-phenyl carbamic acid ethyl ester melting at from 49° to 51° C. were produced.
Quantity
745 g
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849 g
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480 g
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356 g
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1350 g
Type
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Reaction Step Five

Synthesis routes and methods V

Procedure details

Following the procedure of example 23 60.1 g of urea, 93.1 g of aniline, 8.9 g of ethyl carbamate and 0.5 g of dibutyl-tin-oxide are heated to 170° C. Subsequently 84 g of ethanol are added dropwise at such a rate that the reaction temperature can be maintained between 170° and 175° C. After a total reaction time of 10 hours the reaction is stopped by cooling to room temperature. 161 g (98% of the theoretical yield) of N-phenyl-carbamic acid ethyl ester are found by HPLC analysis.
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Quantity
60.1 g
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reactant
Reaction Step One
Quantity
93.1 g
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reactant
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Quantity
8.9 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
84 g
Type
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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